![molecular formula C19H22N2O2 B2852544 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 615279-94-2](/img/structure/B2852544.png)
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a chemical compound that belongs to the class of benzoimidazole derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of benzoimidazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The benzoimidazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various benzoimidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzoimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol
- 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propanol
- 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-butanol
Uniqueness
1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the benzoimidazole ring and the hydroxyl group allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-3-6-11-18(14)23-13-7-12-21-17-10-5-4-9-16(17)20-19(21)15(2)22/h3-6,8-11,15,22H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKWPLRLQCLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
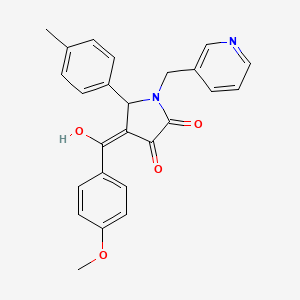
![(2S)-N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2852469.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2852471.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
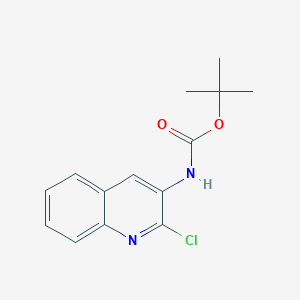
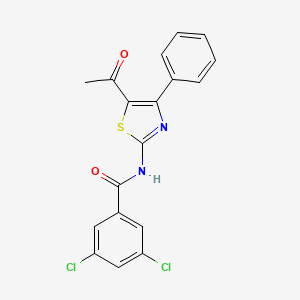
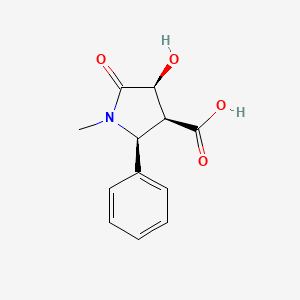
![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852480.png)
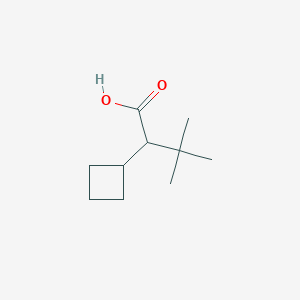
![4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2852482.png)
![4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2852484.png)
